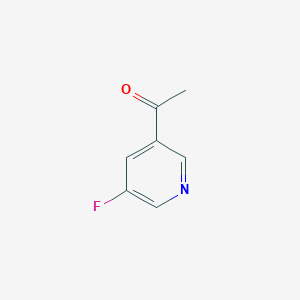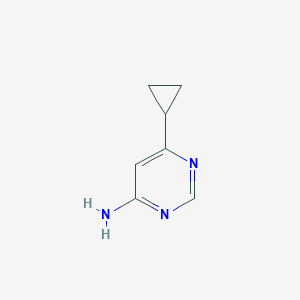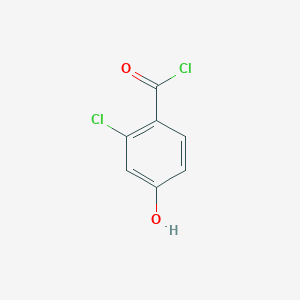![molecular formula C11H14F3N3 B1390219 1-[4-(三氟甲基)吡啶-2-基]-1,4-二氮杂环庚烷 CAS No. 1048921-30-7](/img/structure/B1390219.png)
1-[4-(三氟甲基)吡啶-2-基]-1,4-二氮杂环庚烷
描述
1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a diazepane ring. This unique structure imparts the compound with distinct chemical and physical properties, making it a subject of interest in various fields of scientific research and industrial applications.
科学研究应用
1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane has a wide range of applications in scientific research:
生化分析
Biochemical Properties
1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions often involves binding to active sites or allosteric sites, thereby modulating enzyme activity and affecting biochemical pathways .
Cellular Effects
The effects of 1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can modulate the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, 1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, it may bind to the active site of an enzyme, preventing substrate access and thereby inhibiting enzyme activity. Alternatively, it may bind to an allosteric site, inducing a conformational change that enhances enzyme activity. These interactions can lead to changes in gene expression, further influencing cellular function .
Temporal Effects in Laboratory Settings
The stability and degradation of 1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane over time are critical factors in its biochemical analysis. In laboratory settings, it has been observed that the compound remains stable under specific conditions but may degrade over time when exposed to certain environmental factors. Long-term effects on cellular function have been noted in both in vitro and in vivo studies, indicating that prolonged exposure can lead to significant changes in cellular processes .
Dosage Effects in Animal Models
The effects of 1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating signaling pathways. At higher doses, toxic or adverse effects may be observed, including cellular toxicity and disruption of normal cellular functions. Threshold effects have been identified, indicating specific dosage ranges where the compound transitions from being beneficial to harmful .
Metabolic Pathways
1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, potentially affecting metabolic flux and metabolite levels. For example, it may inhibit or activate enzymes involved in the breakdown or synthesis of key metabolites, thereby influencing overall metabolic balance .
Transport and Distribution
The transport and distribution of 1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane within cells and tissues are essential for understanding its biochemical effects. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization within different tissues can affect its overall activity and function .
Subcellular Localization
The subcellular localization of 1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane is a critical factor in its biochemical activity. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its activity, as the compound may interact with different biomolecules depending on its subcellular environment .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane typically involves the introduction of the trifluoromethyl group into the pyridine ring, followed by the formation of the diazepane ring. Common synthetic routes include:
Nucleophilic Substitution: This method involves the substitution of a halogen atom on the pyridine ring with a trifluoromethyl group using reagents like trifluoromethylsilane or sodium trifluoroacetate.
Cyclization Reactions: The formation of the diazepane ring can be achieved through cyclization reactions involving appropriate precursors and catalysts.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
化学反应分析
Types of Reactions: 1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane undergoes various chemical reactions, including:
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Trifluoromethylsilane, sodium trifluoroacetate; reactions often require the presence of a base or catalyst.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs .
作用机制
The mechanism of action of 1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane involves its interaction with specific molecular targets and pathways:
相似化合物的比较
1-[2-(Trifluoromethyl)pyridin-4-yl]piperazine: Shares the trifluoromethyl-pyridine core but differs in the attached ring structure.
4-(3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine-1-carboxylic acid: Contains a trifluoromethyl-pyridine moiety but has different functional groups and ring systems.
Uniqueness: 1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane is unique due to its combination of the trifluoromethyl group and the diazepane ring, which imparts distinct chemical properties and potential biological activities .
属性
IUPAC Name |
1-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3/c12-11(13,14)9-2-4-16-10(8-9)17-6-1-3-15-5-7-17/h2,4,8,15H,1,3,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPJGABAFZCZLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Thieno[2,3-C]pyridine-7-carboxylic acid](/img/structure/B1390136.png)
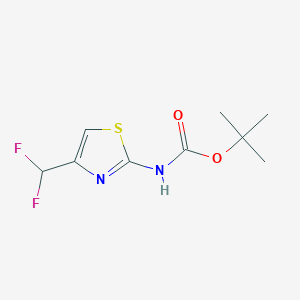
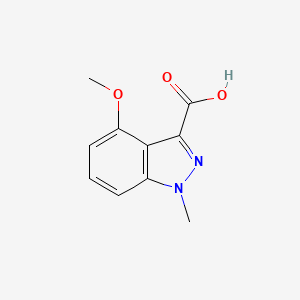


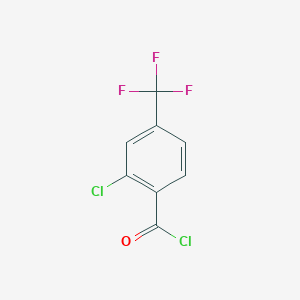
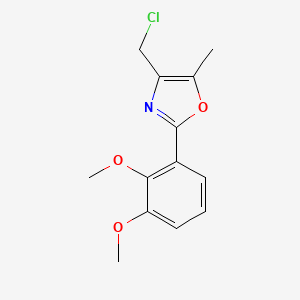
![Ethyl [4-(1H-tetrazol-1-yl)phenoxy]acetate](/img/structure/B1390149.png)
